Caudatin

Description

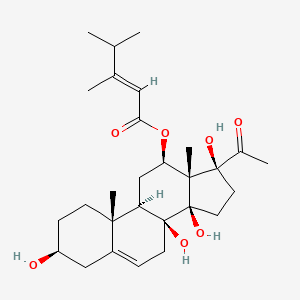

Structure

3D Structure

Properties

Molecular Formula |

C28H42O7 |

|---|---|

Molecular Weight |

490.6 g/mol |

IUPAC Name |

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate |

InChI |

InChI=1S/C28H42O7/c1-16(2)17(3)13-23(31)35-22-15-21-24(5)9-8-20(30)14-19(24)7-10-27(21,33)28(34)12-11-26(32,18(4)29)25(22,28)6/h7,13,16,20-22,30,32-34H,8-12,14-15H2,1-6H3/b17-13+/t20-,21+,22+,24-,25+,26+,27-,28+/m0/s1 |

InChI Key |

VWLXIXALPNYWFH-UXGQNDOZSA-N |

SMILES |

CC(C)C(=CC(=O)OC1CC2C3(CCC(CC3=CCC2(C4(C1(C(CC4)(C(=O)C)O)C)O)O)O)C)C |

Isomeric SMILES |

CC(C)/C(=C/C(=O)O[C@@H]1C[C@@H]2[C@]3(CC[C@@H](CC3=CC[C@]2([C@@]4([C@]1([C@@](CC4)(C(=O)C)O)C)O)O)O)C)/C |

Canonical SMILES |

CC(C)C(=CC(=O)OC1CC2C3(CCC(CC3=CCC2(C4(C1(C(CC4)(C(=O)C)O)C)O)O)O)C)C |

Synonyms |

caudatin |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture and Biological Mechanisms of Caudatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caudatin, a C-21 steroidal glycoside primarily isolated from the roots of plants belonging to the Cynanchum genus, has emerged as a compound of significant interest in pharmacological research.[1][2][3] Its intricate chemical structure underpins a diverse range of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects.[1][4] This technical guide provides a comprehensive overview of the chemical structure of this compound, details its known mechanisms of action, and outlines key experimental methodologies used to elucidate its biological functions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Chemical Structure and Properties of this compound

This compound is characterized by a steroidal backbone, which consists of three six-membered rings and one five-membered ring.[5] This foundational structure is adorned with various functional groups, including hydroxyl, methyl, and acetoxy moieties, which contribute to its biological activity.[5]

Identifiers and Molecular Characteristics

For precise identification and characterization, the following chemical data for this compound is provided:

| Property | Value | Reference |

| IUPAC Name | [(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate | PubChem CID: 21633059 |

| CAS Number | 38395-02-7 | [2] |

| Molecular Formula | C₂₈H₄₂O₇ | [2][3] |

| Molecular Weight | 490.6 g/mol | [2][3] |

| SMILES | CC(C)/C(=C/C(=O)O[C@@H]1C[C@@H]2[C@]3(CC--INVALID-LINK--(C(=O)C)O)C)O)O">C@@HO)C)/C | PubChem CID: 21633059 |

2D and 3D Structural Representations

The two-dimensional and three-dimensional structures of this compound are crucial for understanding its stereochemistry and potential interactions with biological targets.

(Image of the 2D chemical structure of this compound would be placed here)

(Image of the 3D chemical structure of this compound would be placed here)

Biological Activities and Mechanisms of Action

This compound exhibits a remarkable spectrum of biological activities, which are attributed to its ability to modulate multiple key signaling pathways.

Anticancer Activity

This compound has demonstrated significant anticancer effects across various cancer cell lines, including those of the liver, lung, breast, and osteosarcoma.[1] Its antitumor mechanisms are multifaceted and involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][6]

Several critical signaling pathways are targeted by this compound in cancer cells:

-

Wnt/β-catenin Pathway: this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[1][7] It promotes the degradation of β-catenin and downregulates its downstream target genes, such as cyclin D1 and c-Myc, which are crucial for cancer cell proliferation.[1][8] This action is partly mediated through the modulation of Glycogen Synthase Kinase 3β (GSK3β).[5][7] this compound inhibits the phosphorylation of GSK3β at Ser9, leading to its activation and subsequent phosphorylation and degradation of β-catenin.[5][9]

-

PI3K/AKT Pathway: This pathway, central to cell survival and proliferation, is another target of this compound.[1]

-

NF-κB Pathway: this compound can suppress the NF-κB signaling cascade, a key regulator of inflammation and cell survival.[1]

-

Raf/MEK/ERK Pathway: In non-small cell lung cancer cells, this compound has been found to block the Raf/MEK/ERK pathway, thereby inhibiting proliferation, stemness, and glycolysis.[10][11]

This compound is a potent inducer of apoptosis in cancer cells.[3] This programmed cell death is triggered through a caspase-dependent mechanism, involving the activation of caspase-3, -8, and -9, and the cleavage of Poly(ADP-Ribose) Polymerase (PARP).[5][8] The apoptotic process is also associated with mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[1][12]

By targeting the GSK3β/β-catenin pathway, this compound also suppresses the production of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels (angiogenesis) required for tumor growth.[5][7]

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by targeting key inflammatory signaling cascades. It has been shown to suppress the JNK/AP-1 and NF-κB pathways in activated mast cells, leading to a reduction in the secretion of pro-inflammatory cytokines.[1][2]

Neuroprotective Effects

In the context of neurodegenerative diseases such as Alzheimer's, this compound has demonstrated neuroprotective effects.[1] It promotes autophagy and lysosomal biogenesis in neuronal cells through the activation of the PPARα/TFEB signaling pathway, which may aid in the clearance of protein aggregates.[1][13]

Quantitative Data on Biological Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of this compound in various cancer cell lines, illustrating its potent antiproliferative effects.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| H1299 | Non-small cell lung cancer | 44.68 | [14] |

| H520 | Non-small cell lung cancer | 69.37 | [14] |

| SMMC-7721 | Hepatoma | Not specified, but potent | [7] |

| HepG2 | Hepatoma | Not specified, but potent | [3] |

| A549 | Carcinomic human alveolar basal epithelial | Not specified, but potent | [5] |

| U2OS | Osteosarcoma | Effective at 25, 50, and 100 µM | [6] |

| MG63 | Osteosarcoma | Effective at 25, 50, and 100 µM | [6] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes modulated by this compound and the general workflow for its investigation, the following diagrams are provided.

Key Experimental Methodologies

The following sections provide an overview of the key experimental protocols that have been employed in the study of this compound. While these descriptions are not exhaustive, they provide a foundational understanding of the methods used.

Cell Culture and Treatments

-

Cell Lines: A variety of human cancer cell lines have been utilized, including A549 (lung carcinoma), HepG2 (hepatoma), SMMC-7721 (hepatoma), U2OS and MG63 (osteosarcoma), and human umbilical vein endothelial cells (HUVECs).[3][5][6][7]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

This compound Treatment: this compound is dissolved in a suitable solvent, such as DMSO, to prepare a stock solution.[10] For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Cells are then treated with this compound for various time points (e.g., 24, 48, 72 hours) to assess its effects.[6]

Assessment of Cell Viability and Proliferation

-

CCK-8/MTT Assay: To quantify cell viability, colorimetric assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay are commonly used.[6] These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.

Analysis of Apoptosis

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This is a standard method to detect and quantify apoptosis.[6] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

-

Western Blot Analysis of Apoptotic Markers: The expression levels of key apoptotic proteins, such as caspases (e.g., caspase-3, -8, -9) and their cleavage products (e.g., cleaved PARP), as well as members of the Bcl-2 family (e.g., Bcl-2, Bax), are analyzed by western blotting to confirm the induction of apoptosis.[3][8]

Cell Cycle Analysis

-

Flow Cytometry with Propidium Iodide (PI) Staining: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by staining the cellular DNA with PI followed by flow cytometric analysis.[3][8]

Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a sample. Cell lysates are prepared, and proteins are separated by size via gel electrophoresis. The separated proteins are then transferred to a membrane, which is incubated with primary antibodies specific to the proteins of interest (e.g., β-catenin, GSK3β, p-GSK3β, ERK, p-ERK). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

In Vivo Xenograft Model

-

Model Establishment: To evaluate the in vivo antitumor efficacy of this compound, a xenograft mouse model is often used.[10] This involves the subcutaneous injection of human cancer cells into immunodeficient mice (e.g., nude mice).

-

Treatment and Monitoring: Once tumors are established, the mice are treated with this compound (e.g., via oral gavage) or a vehicle control.[14] Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, tumors are excised for further analysis, such as immunohistochemistry.[10]

Conclusion and Future Directions

This compound is a promising natural product with a well-defined chemical structure and a diverse array of biological activities. Its ability to modulate multiple key signaling pathways, particularly in the context of cancer, makes it an attractive candidate for further investigation and development as a therapeutic agent. Future research should focus on detailed structure-activity relationship studies to optimize its efficacy and pharmacokinetic properties, as well as comprehensive preclinical and clinical trials to evaluate its safety and therapeutic potential in human diseases. The synthesis of this compound derivatives also presents a promising avenue for the development of novel drugs with enhanced activity and specificity.[4]

References

- 1. Unveiling the therapeutic potential of this compound: Structural optimization, pharmacological mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound attenuates inflammatory reaction by suppressing JNK/AP-1/NF-κB/caspase-1 pathways in activated HMC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces cell cycle arrest and caspase-dependent apoptosis in HepG2 cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of this compound and its ester derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits carcinomic human alveolar basal epithelial cell growth and angiogenesis through modulating GSK3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Inhibits the Proliferation, Invasion, and Glycolysis of Osteosarcoma Cells via the Wnt/β- Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits human hepatoma cell growth and metastasis through modulation of the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound induces cell apoptosis in gastric cancer cells through modulation of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 10. tandfonline.com [tandfonline.com]

- 11. This compound blocks the proliferation, stemness and glycolysis of non-small cell lung cancer cells through the Raf/MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound induces caspase-dependent apoptosis in human glioma cells with involvement of mitochondrial dysfunction and reactive oxygen species generation | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

Caudatin: A Technical Guide to Its Natural Sources, Isolation, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caudatin, a C-21 steroidal glycoside, has garnered significant attention within the scientific community for its potent and varied pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interactions with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound is primarily isolated from the roots of plants belonging to the Cynanchum genus (family Apocynaceae). The two most prominent species known to be rich sources of this compound are:

-

Cynanchum auriculatum Royle ex Wight : Widely distributed in several Asian countries, the root of this plant, known as 'Baishouwu' in traditional Chinese medicine, is a primary source for this compound extraction.[2][3]

-

Cynanchum bungei Decne : This species is another significant source of this compound and other C-21 steroidal glycosides.[4][5]

While the roots are the principal plant part used for extraction, this compound has also been isolated from the flowers of Cynanchum auriculatum.[6]

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The general workflow is depicted in the diagram below.

Quantitative Data on this compound Extraction

The yield of this compound can vary depending on the plant source, the specific part of the plant used, and the extraction methodology employed. The following table summarizes available quantitative data.

| Plant Source | Plant Part | Extraction Method | Yield of this compound | Reference |

| Cynanchum auriculatum | Flowers | Enzymolysis-surfactant-assisted homogenate ultrasound | 40.35 ± 1.82 µg/g | [6] |

Detailed Experimental Protocols

This protocol is based on the methodology described by Zhen et al. (2020).[7]

-

Plant Material Preparation : The roots of Cynanchum auriculatum are air-dried and ground into a fine powder.

-

Methanol Extraction : The powdered plant material is macerated in methanol (e.g., 7.5 L of methanol for a specified amount of powder) at room temperature with occasional stirring for 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.

-

Concentration : The combined methanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Partitioning :

-

The crude methanol extract is suspended in water.

-

The aqueous suspension is then partitioned with an equal volume of ethyl acetate.

-

The ethyl acetate layer, containing this compound and other less polar compounds, is separated. This partitioning step is repeated three times.

-

-

Final Concentration : The combined ethyl acetate fractions are concentrated under reduced pressure to yield a dried ethyl acetate extract.

The ethyl acetate extract is subjected to a series of chromatographic techniques to isolate pure this compound.

a) Silica Gel Column Chromatography

-

Column Packing : A glass column (e.g., 3 x 30 cm) is packed with silica gel (100-200 mesh) as a slurry in a non-polar solvent like chloroform (B151607).

-

Sample Loading : The dried ethyl acetate extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

-

Elution : The column is eluted with a solvent system of increasing polarity. A common mobile phase is a mixture of chloroform and methanol. For instance, an isocratic elution with a 20:1 chloroform:methanol ratio can be used.[7]

-

Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Pooling and Concentration : Fractions containing this compound are pooled and concentrated.

b) C18 Reversed-Phase Column Chromatography

-

Column Preparation : A C18 reversed-phase column is equilibrated with the initial mobile phase, typically a mixture of methanol and water or acetonitrile (B52724) and water.

-

Elution : The this compound-rich fraction from the silica gel column is further purified using a gradient elution, starting with a higher percentage of water and gradually increasing the percentage of the organic solvent.

-

Fraction Analysis : Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound.

c) Gel Filtration Chromatography

-

Purpose : This step is used to separate compounds based on their molecular size and to remove any remaining high or low molecular weight impurities.

-

Stationary Phase : A common choice is Sephadex LH-20.

-

Elution : The column is eluted with an appropriate solvent, such as methanol.

d) Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Final Purification : The final purification of this compound is achieved using preparative HPLC.

-

Column : A C18 column is typically used.

-

Mobile Phase : A gradient of acetonitrile in water is a common mobile phase. For example, the acetonitrile proportion can be increased from 20% to 80% over 20 minutes, and then to 100% at 30 minutes.[7]

-

Detection : The eluent is monitored using a UV detector, and the peak corresponding to this compound is collected.

-

Purity Confirmation : The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways implicated in cell proliferation, survival, and differentiation.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Its dysregulation is often associated with cancer. This compound has been shown to inhibit this pathway. In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex (comprising APC, Axin, and GSK3β), leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor Frizzled and co-receptor LRP5/6, this destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. This compound treatment leads to a decrease in the levels of β-catenin and GSK3β.[4]

GR/YAP Signaling Pathway

The Glucocorticoid Receptor (GR) and Yes-associated protein (YAP) signaling pathway plays a role in cell proliferation and organ size control. This compound has been found to induce the ubiquitin-dependent degradation of GR. This degradation of GR subsequently blocks the nuclear accumulation of YAP, a transcriptional co-activator. The inhibition of YAP's nuclear localization prevents the transcription of its target genes, which are often involved in cell proliferation and survival.[8][9]

Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK pathway, also known as the MAPK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. This compound has been demonstrated to inactivate the Raf/MEK/ERK pathway. This is observed through a decrease in the phosphorylation levels of Raf, MEK1/2, and ERK1/2, which are the key kinases in this cascade. By inhibiting the phosphorylation and thus the activation of these kinases, this compound effectively blocks the downstream signaling that promotes cancer cell proliferation and survival.[10]

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources, detailed protocols for its isolation and purification, and an analysis of its molecular mechanisms of action. The structured data and visual representations of experimental workflows and signaling pathways are intended to facilitate further research and development of this compound as a potential therapeutic agent. A deeper understanding of its extraction optimization and its precise interactions with cellular targets will be crucial in harnessing its full pharmacological benefits.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. This compound inhibits carcinomic human alveolar basal epithelial cell growth and angiogenesis through modulating GSK3β/β‐catenin pathway | Semantic Scholar [semanticscholar.org]

- 3. mz-at.de [mz-at.de]

- 4. This compound inhibits human hepatoma cell growth and metastasis through modulation of the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 6. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Extraction of 4'-hydroxyacetophenone and this compound from Cynanchum auriculatum flowers using enzymolysis-green surfactant assisted homogenate ultrasound method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

The Pharmacological Landscape of Caudatin: A Technical Guide for Researchers

Foreword

Caudatin, a C21 steroidal glycoside primarily isolated from plants of the Cynanchum genus, has emerged as a promising natural compound with a diverse pharmacological profile. Traditionally used in herbal medicine, modern scientific investigation has begun to unravel its complex mechanisms of action, revealing potent anti-cancer, anti-inflammatory, and neuroprotective properties. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth overview of the pharmacological properties of this compound. We delve into its molecular targets, modulation of key signaling pathways, and the experimental methodologies employed to elucidate these effects. All quantitative data are presented in structured tables for ease of comparison, and complex biological processes are visualized through detailed diagrams to facilitate a deeper understanding of this compound's therapeutic potential.

Anti-Cancer Properties of this compound

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. Its anti-cancer activity is multifaceted, involving the modulation of several critical signaling pathways that govern cell growth, survival, and metastasis.

Inhibition of Cancer Cell Proliferation

This compound exhibits potent inhibitory effects on the proliferation of various cancer cells. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a drug that is required for 50% inhibition in vitro, have been determined in multiple studies. A summary of these findings is presented in Table 1.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HepG2 | Hepatocellular Carcinoma | 3.11 - 25 | [1] |

| SMMC-7721 | Hepatocellular Carcinoma | ~25 | [1] |

| H1299 | Non-Small Cell Lung Cancer | 44.68 | [2] |

| H520 | Non-Small Cell Lung Cancer | 69.37 | [2] |

| A549 | Lung Carcinoma | 44.68 | [1] |

| MCF-7 | Breast Carcinoma | Not specified | [1] |

| U2OS | Osteosarcoma | Not specified | |

| MG63 | Osteosarcoma | Not specified |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Induction of Apoptosis

A key mechanism underlying the anti-cancer activity of this compound is the induction of apoptosis, or programmed cell death. Studies have shown that this compound triggers apoptosis through both intrinsic and extrinsic pathways. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the activation of caspase cascades.[1]

Suppression of Metastasis

This compound has been shown to inhibit the metastatic potential of cancer cells. It achieves this by reversing the epithelial-mesenchymal transition (EMT), a process critical for cancer cell dissemination. For instance, in osteosarcoma cells, treatment with 100 μM this compound led to the upregulation of the epithelial marker E-cadherin and downregulation of the mesenchymal marker N-cadherin.[1] Furthermore, this compound downregulates the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during invasion.[1]

Modulation of Key Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with and modulation of several key intracellular signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial regulator of cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. This compound has been shown to be a potent inhibitor of this pathway. It downregulates the expression of β-catenin and its downstream target genes, including Cyclin D1 and c-Myc, which are critical for cell cycle progression.[1] This inhibition of the Wnt/β-catenin pathway is a central mechanism of this compound's anti-cancer effects.

References

- 1. Unveiling the therapeutic potential of this compound: Structural optimization, pharmacological mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound blocks the proliferation, stemness and glycolysis of non-small cell lung cancer cells through the Raf/MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Caudatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caudatin, a C-21 steroidal glycoside primarily isolated from plants of the Cynanchum genus, has demonstrated significant anti-inflammatory properties in preclinical studies. This document provides a comprehensive technical overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound, with a focus on its modulation of key signaling pathways. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research and development. Visual diagrams of the implicated signaling cascades and experimental workflows are included to offer a clear and concise understanding of the current knowledge.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through the targeted suppression of several critical signaling pathways implicated in the inflammatory response. The primary mechanism identified is the inhibition of the JNK/AP-1/NF-κB/caspase-1 signaling cascade.[1][2] Additionally, this compound has been shown to modulate NF-κB activity through the upregulation of Tumor Necrosis Factor, Alpha-Induced Protein 1 (TNFAIP1).[3][4] While primarily investigated in the context of cancer, its ability to modulate pathways such as Wnt/β-catenin and Raf/MEK/ERK may also contribute to its anti-inflammatory profile.[5][6][7]

Inhibition of the JNK/AP-1/NF-κB/Caspase-1 Pathway

In human mast cells (HMC-1), this compound has been shown to be a potent inhibitor of inflammation triggered by phorbol (B1677699) 12-myristate 13-acetate (PMA) and A23187 (PMACI).[1] Mast cells play a pivotal role in inflammatory and allergic reactions, releasing a variety of pro-inflammatory mediators.[1] this compound's intervention in this pathway occurs at several key junctures:

-

JNK Phosphorylation: this compound significantly suppresses the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the mitogen-activated protein kinase (MAPK) signaling family, without affecting the phosphorylation of ERK or p38.[1]

-

AP-1 Activation: By inhibiting JNK, this compound subsequently prevents the activation of activator protein-1 (AP-1), a transcription factor crucial for the expression of numerous inflammatory genes.[1][2]

-

NF-κB Nuclear Translocation: this compound blocks the phosphorylation and degradation of IκBα, the inhibitory protein of Nuclear Factor-kappa B (NF-κB).[1][2] This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of NF-κB target genes.[1][2]

-

Caspase-1 Activation: The activation of caspase-1, an enzyme responsible for the maturation of pro-inflammatory cytokines like IL-1β, is also reduced by this compound.[1][2]

The culmination of these inhibitory actions is a significant reduction in the mRNA expression and protein secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Thymic Stromal Lymphopoietin (TSLP).[1]

Upregulation of TNFAIP1

In human uterine cancer cells, this compound has been observed to upregulate the expression of TNFAIP1.[3][4] TNFAIP1 is known to inhibit the NF-κB signaling pathway.[3] This suggests an alternative mechanism by which this compound can exert its anti-inflammatory effects, potentially in a cell-type-specific manner. By increasing TNFAIP1 levels, this compound can effectively suppress NF-κB-mediated pro-inflammatory gene expression.[3][4]

Quantitative Data on the Anti-inflammatory Effects of this compound

The following tables summarize the quantitative data extracted from preclinical studies on this compound.

Table 1: Effects of this compound on Inflammatory Signaling Molecules

| Cell Line | Stimulant | This compound Concentration | Target Molecule | Effect | Reference |

| HMC-1 | PMACI | 50 µM | p-JNK | ~98% reduction in phosphorylation | [1] |

| HMC-1 | PMACI | 50 µM | Nuclear NF-κB (p65) | ~94% reduction | [1] |

Table 2: Effects of this compound on Pro-inflammatory Cytokine Expression

| Cell Line/Model | Stimulant | This compound Concentration/Dose | Cytokine | Effect | Reference |

| HMC-1 | PMACI | Not specified | TNF-α, IL-6, TSLP | Significant reduction in mRNA expression and protein secretion | [1] |

| Diethylnitrosamine-induced HCC rats | Diethylnitrosamine | Not specified | IL-6, MCP-1, IL-1β | Significant reduction in tissue protein levels | [8][9] |

Table 3: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Reference |

| HepG2 (Hepatocellular carcinoma) | 3.11 - 44.68 | [4] |

| SMMC-7721 (Hepatocellular carcinoma) | 3.11 - 44.68 | [4] |

| MCF-7 (Breast carcinoma) | 3.11 - 44.68 | [4] |

| A549 (Lung carcinoma) | 3.11 - 44.68 | [4] |

| H1299 (Non-small cell lung cancer) | 44.68 | [10] |

| H520 (Non-small cell lung cancer) | 69.37 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's anti-inflammatory effects.

Cell Culture and Treatment

-

Cell Line: Human mast cell line (HMC-1).

-

Culture Medium: Isocove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Stimulation: Cells are stimulated with a combination of phorbol 12-myristate 13-acetate (PMA) and A23187 (PMACI) to induce an inflammatory response.

-

This compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before the addition of the inflammatory stimulus.

Western Blot Analysis

This protocol is used to determine the protein levels of key signaling molecules.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a Bradford or BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-JNK, JNK, IκBα, NF-κB p65, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is used to quantify the secretion of pro-inflammatory cytokines.

-

Sample Collection: Cell culture supernatants are collected after treatment.

-

ELISA Procedure: The concentrations of TNF-α, IL-6, and TSLP in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The absorbance is measured at 450 nm using a microplate reader, and the cytokine concentrations are calculated based on a standard curve.

In Vivo Xenograft Tumor Model

This protocol is used to evaluate the in vivo anti-tumor and anti-inflammatory effects of this compound.

-

Animal Model: 4-6 week old immunodeficient Balb/C nude mice.

-

Cell Injection: Mice are subcutaneously injected with a suspension of cancer cells (e.g., MG63 osteosarcoma cells, 5 x 10^6 cells).

-

Treatment: Once tumors are established (e.g., after 2 weeks), mice are randomly assigned to a control group (intraperitoneal injection of PBS) or a treatment group (intraperitoneal injection of this compound, e.g., 50 mg/kg every three days).[6]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 6 days) using calipers. The formula V = 0.5 × length × width^2 is used to calculate the volume.[6]

-

Endpoint Analysis: After a set period (e.g., 30 days), mice are euthanized, and tumors are excised and weighed.[6] Immunohistochemistry can be performed on tumor sections to analyze markers of proliferation (e.g., Ki-67) and inflammation.

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general experimental workflow.

Caption: this compound's inhibition of the JNK/AP-1/NF-κB/Caspase-1 signaling pathway.

Caption: this compound upregulates TNFAIP1 to inhibit the NF-κB pathway.

Caption: A general workflow for in vitro anti-inflammatory studies of this compound.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with potent anti-inflammatory properties. Its ability to target multiple key nodes in pro-inflammatory signaling pathways, particularly the JNK/AP-1/NF-κB axis, underscores its therapeutic potential for a range of inflammatory conditions. The quantitative data, while still preliminary, consistently demonstrate significant inhibitory effects on inflammatory mediators.

Future research should focus on:

-

In-depth Dose-Response Studies: Establishing precise IC50 values for the inhibition of various inflammatory markers.

-

In Vivo Efficacy: Expanding in vivo studies to various animal models of inflammatory diseases beyond cancer.

-

Pharmacokinetics and Bioavailability: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Safety and Toxicity: Conducting comprehensive toxicological studies to establish a clear safety profile.

-

Structure-Activity Relationship (SAR) Studies: Investigating the chemical features of this compound that are essential for its anti-inflammatory activity to guide the development of more potent and specific derivatives.

The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for the scientific community to accelerate the investigation and potential clinical translation of this compound as a novel anti-inflammatory agent.

References

- 1. This compound attenuates inflammatory reaction by suppressing JNK/AP-1/NF-κB/caspase-1 pathways in activated HMC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound attenuates inflammatory reaction by suppressing JNK/AP-1/NF-κB/caspase-1 pathways in activated HMC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound targets TNFAIP1/NF-κB and cytochrome c/caspase signaling to suppress tumor progression in human uterine cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unveiling the therapeutic potential of this compound: Structural optimization, pharmacological mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound blocks the proliferation, stemness and glycolysis of non-small cell lung cancer cells through the Raf/MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Inhibits the Proliferation, Invasion, and Glycolysis of Osteosarcoma Cells via the Wnt/β- Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits human hepatoma cell growth and metastasis through modulation of the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer effect of this compound in diethylnitrosamine-induced hepatocarcinogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer effect of this compound in diethylnitrosamine‑induced hepatocarcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Caudatin's Modulation of Wnt/β-catenin, NF-κB, and PI3K/AKT Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caudatin, a C21 steroidal glycoside extracted from the root of Cynanchum auriculatum, has demonstrated significant anti-cancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic potential, with a specific focus on its modulation of three critical signaling pathways: Wnt/β-catenin, NF-κB, and PI3K/AKT. This document synthesizes current research to offer a detailed understanding of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to aid in drug development and future research endeavors.

Introduction

The dysregulation of cellular signaling pathways is a hallmark of numerous pathologies, including cancer and inflammatory diseases. The Wnt/β-catenin, NF-κB, and PI3K/AKT pathways are central regulators of cell proliferation, survival, inflammation, and apoptosis. Their aberrant activation is frequently implicated in tumor progression and resistance to therapy. This compound has emerged as a promising natural compound that exerts its biological effects by targeting these key signaling cascades. This guide will delve into the specific molecular interactions and consequences of this compound's activity on each of these pathways.

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its inappropriate activation is a major driver in several cancers, including colorectal, hepatocellular, and breast cancer. This compound has been shown to be a potent inhibitor of this pathway.

Mechanism of Action

This compound's primary mechanism in suppressing the Wnt/β-catenin pathway involves the downregulation of β-catenin, the central effector of the pathway. In osteosarcoma cells, this compound treatment leads to a marked reduction in the protein levels of β-catenin and its downstream transcriptional targets, Cyclin D1 and c-Myc[1]. This inhibition of β-catenin signaling has been observed in various cancer types, including gastric and hepatocellular carcinoma[2]. The reduction in β-catenin levels disrupts its nuclear translocation and subsequent activation of target genes responsible for cell proliferation and invasion. Furthermore, in A549 lung cancer cells, this compound treatment results in a decrease of β-catenin, an increase in its phosphorylation, and inhibition of GSK3β phosphorylation at Serine 9[2].

Quantitative Data

The inhibitory effect of this compound on the Wnt/β-catenin pathway is dose-dependent. The following table summarizes the key quantitative findings from various studies.

| Cell Line | Treatment | Target Protein | Change in Expression | Reference |

| U2OS (Osteosarcoma) | 100 µM this compound | β-catenin | Markedly reduced | [1] |

| U2OS (Osteosarcoma) | 100 µM this compound | Cyclin D1 | Markedly reduced | [1] |

| U2OS (Osteosarcoma) | 100 µM this compound | c-Myc | Markedly reduced | [1] |

| MG63 (Osteosarcoma) | 100 µM this compound | β-catenin | Markedly reduced | [1] |

| MG63 (Osteosarcoma) | 100 µM this compound | Cyclin D1 | Markedly reduced | [1] |

| MG63 (Osteosarcoma) | 100 µM this compound | c-Myc | Markedly reduced | [1] |

| A549 (Lung Carcinoma) | Dose-dependent | β-catenin | Decreased | [2] |

| A549 (Lung Carcinoma) | Dose-dependent | p-GSK3β (Ser9) | Inhibited | [2] |

Signaling Pathway Diagram

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and also plays a critical role in cell survival and proliferation. Its constitutive activation is a feature of many chronic inflammatory diseases and cancers.

Mechanism of Action

This compound has been shown to effectively suppress NF-κB signaling through multiple mechanisms. In activated human mast cells, this compound suppresses the nuclear translocation of the p65 subunit of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα[3]. A key mechanism of this compound's anti-NF-κB activity in uterine cancer cells involves the upregulation of Tumor Necrosis Factor Alpha-Induced Protein 1 (TNFAIP1). TNFAIP1, in turn, inhibits the NF-κB pathway, leading to the suppression of tumor progression[4]. This demonstrates a novel regulatory axis targeted by this compound.

Quantitative Data

The following table summarizes quantitative data related to this compound's effect on the NF-κB pathway.

| Cell Line | Treatment | Target Protein/Process | Effect | Reference |

| HMC-1 (Mast Cell) | Dose-dependent | p65 nuclear translocation | Suppressed | [3] |

| HMC-1 (Mast Cell) | Dose-dependent | IκBα phosphorylation | Blocked | [3] |

| HeLa (Cervical Carcinoma) | Concentration-dependent | TNFAIP1 expression | Upregulated | [4] |

| HEC-1A (Endometrial Carcinoma) | Concentration-dependent | TNFAIP1 expression | Upregulated | [4] |

| HeLa (Cervical Carcinoma) | Concentration-dependent | NF-κB | Downregulated | [4] |

| HEC-1A (Endometrial Carcinoma) | Concentration-dependent | NF-κB | Downregulated | [4] |

Signaling Pathway Diagram

Modulation of the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical signaling network that promotes cell survival, growth, and proliferation. Its hyperactivation is a common event in many cancers, contributing to tumorigenesis and therapeutic resistance.

Mechanism of Action

While the effects of this compound on the Wnt/β-catenin and NF-κB pathways are well-documented, its precise mechanism of action on the PI3K/AKT pathway is still under investigation. However, existing evidence suggests that this compound does modulate this pathway. It is hypothesized that this compound's anti-cancer effects may be partly mediated through the inhibition of AKT phosphorylation, a key activation step in the pathway. Reduced p-AKT levels would lead to decreased downstream signaling, promoting apoptosis and inhibiting cell proliferation. Further research is required to fully elucidate the direct targets of this compound within the PI3K/AKT cascade.

Signaling Pathway Diagram

References

- 1. Identification of β-catenin-interacting proteins in nuclear fractions of native rat collecting duct cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits carcinomic human alveolar basal epithelial cell growth and angiogenesis through modulating GSK3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound attenuates inflammatory reaction by suppressing JNK/AP-1/NF-κB/caspase-1 pathways in activated HMC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound targets TNFAIP1/NF-κB and cytochrome c/caspase signaling to suppress tumor progression in human uterine cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Caudatin: A Technical Guide to its Pro-Apoptotic and Cell Cycle Arrest Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caudatin, a C-21 steroidal glycoside isolated from the roots of plants such as Cynanchum auriculatum, is emerging as a compound of significant interest in oncology research. Exhibiting potent anti-proliferative effects across a range of cancer cell lines, its mechanism of action is primarily attributed to the induction of programmed cell death (apoptosis) and the halting of cellular division (cell cycle arrest). This technical guide provides an in-depth overview of the molecular pathways targeted by this compound, detailed experimental protocols for its study, and a summary of its quantitative effects on cancer cells.

Core Mechanisms of Action

This compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing apoptosis through both intrinsic and extrinsic pathways and by causing cell cycle arrest, predominantly at the G0/G1 or G2 phases, depending on the cell type.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, leveraging multiple signaling cascades to ensure the programmed demise of cancer cells.

-

Intrinsic (Mitochondrial) Pathway: A primary mechanism is the disruption of mitochondrial integrity. This compound modulates the balance of the Bcl-2 family of proteins, leading to the upregulation of pro-apoptotic members like Bax and the downregulation of anti-apoptotic members like Bcl-2.[1][2] This shift increases mitochondrial outer membrane permeability, resulting in the release of cytochrome c into the cytosol. Cytochrome c then complexes with Apaf-1 to activate the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3, culminating in apoptosis.[1][3]

-

Extrinsic (Death Receptor) Pathway: Evidence suggests this compound can also sensitize cells to extrinsic apoptotic signals. It has been shown to enhance TRAIL-induced apoptosis in breast cancer cells by upregulating the expression of Death Receptor 5 (DR5).

-

Reactive Oxygen Species (ROS) Generation: In certain cancer types, such as human glioma, this compound treatment leads to an increase in intracellular ROS. This oxidative stress contributes to mitochondrial dysfunction and is a key trigger for the apoptotic cascade.

-

Modulation of Key Signaling Pathways: this compound's pro-apoptotic activity is further regulated by its influence on critical cancer-related signaling pathways:

-

Wnt/β-catenin Pathway: In gastric cancer, this compound promotes the degradation of β-catenin, leading to the downregulation of its downstream oncogenic targets, including cyclin D1 and c-MYC.[3]

-

MAPK Pathway: this compound can induce the phosphorylation of JNK and ERK, which are involved in mediating the apoptotic response in cell lines like HepG2.[2]

-

Induction of Cell Cycle Arrest

This compound effectively halts cancer cell proliferation by interfering with the cell cycle machinery. The specific phase of arrest can vary between cell types.

-

G0/G1 Phase Arrest: This is the most commonly observed effect, reported in gastric cancer, non-small cell lung cancer, and HepG2 human hepatoma cells.[2][3] The mechanism involves the upregulation of tumor suppressor proteins p53 and the cyclin-dependent kinase (CDK) inhibitor p21.[2] The induction of p21 inhibits the activity of CDK2/cyclin D1 complexes, which are essential for the G1 to S phase transition, thereby preventing DNA replication.

-

G2/M Phase Arrest: In some cell lines, such as SMMC-7721 human hepatoma cells, this compound induces arrest at the G2/M checkpoint.[1] This is associated with a significant increase in the G2 cell population and a decrease in the S phase population.[1]

Quantitative Data Presentation

The efficacy of this compound varies across different cancer cell lines and treatment durations. The following tables summarize key quantitative data from published studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit the proliferation of 50% of the cancer cells.

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 12 h | 86.73 | [3] |

| 24 h | 65.85 | [3] | ||

| 36 h | 61.60 | [3] | ||

| H1299 | Non-Small Cell Lung Cancer | 24 h | 44.68 | |

| H520 | Non-Small Cell Lung Cancer | 24 h | 69.37 | |

| SMMC-7721 | Hepatocellular Carcinoma | 24 h | ~60 | [1] |

| 48 h | ~30 | [1] | ||

| 72 h | ~15 | [1] |

Table 2: Effect of this compound on Apoptosis (Annexin V-FITC/PI Staining)

This table presents the percentage of apoptotic cells following this compound treatment as determined by flow cytometry.

| Cell Line | Concentration (µM) | Treatment Time | Total Apoptotic Cells (%) | Reference |

| SMMC-7721 | Control (0.1% DMSO) | 48 h | Not specified | [1] |

| 12.5 | 48 h | 10.67 ± 1.45 | [1] | |

| 25 | 48 h | 17.65 ± 0.64 | [1] | |

| 50 | 48 h | 22.52 ± 0.83 | [1] | |

| HeLa | Control | 24 h | 3.14 ± 0.50 | [3] |

| 25 | 24 h | 4.19 ± 0.34 | [3] | |

| 50 | 24 h | 5.16 ± 1.15 | [3] | |

| 100 | 24 h | 8.73 ± 0.78 | [3] |

Table 3: Effect of this compound on Cell Cycle Distribution

This table summarizes the observed cell cycle arrest induced by this compound. (Note: Specific percentage distributions are not consistently reported across studies).

| Cell Line | Cancer Type | Concentration (µM) | Effect | Reference |

| Gastric Carcinoma Cells (AGS) | Gastric Cancer | Not specified | Induces G0/G1 arrest | [3] |

| HepG2 | Hepatocellular Carcinoma | Not specified | Induces G0/G1 arrest in a dose-dependent manner | [2] |

| SMMC-7721 | Hepatocellular Carcinoma | 12.5 | ~2-fold increase in G2 phase population; decrease in S phase | [1] |

Experimental Protocols

Standard methodologies are employed to investigate the effects of this compound. The following protocols provide a detailed guide for key experiments.

Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 value of this compound.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of medium containing the desired this compound concentrations or a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol quantifies the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and combine with the supernatant.

-

Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at 300-400 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) to a concentration of approximately 1x10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 2-5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) using a flow cytometer. Distinguish between:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Cell Treatment & Harvesting: Treat cells as described for the apoptosis assay and harvest them.

-

Washing: Wash the cells once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.

-

Rehydration & Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Use cell cycle analysis software to deconvolute the DNA histogram and calculate the percentage of cells in each phase (G0/G1, S, G2/M).

Protocol 4: Western Blot Analysis

This technique detects changes in the expression levels of key proteins involved in apoptosis and the cell cycle.

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax, p53, p21, Cyclin D1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

This compound demonstrates significant potential as an anticancer agent by effectively inducing both apoptosis and cell cycle arrest in a variety of cancer models. Its ability to modulate multiple critical signaling pathways, including the intrinsic and extrinsic apoptotic cascades, the Wnt/β-catenin pathway, and the p53-p21 axis of cell cycle control, underscores its pleiotropic mechanism of action. The provided data and protocols offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising natural compound.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. This compound induces cell cycle arrest and caspase-dependent apoptosis in HepG2 cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces cell apoptosis in gastric cancer cells through modulation of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Caudatin and Its Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Caudatin, a C21 steroidal glycoside primarily isolated from plants of the Cynanchum genus, has emerged as a promising natural product scaffold for the development of novel therapeutics.[1][2] Possessing a range of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects, this compound and its synthetic derivatives are the subject of intensive research in medicinal chemistry and pharmacology.[1] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its analogs, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Structure-Activity Relationship of this compound and Its Derivatives

The core structure of this compound, featuring a polycyclic steroid backbone, presents multiple sites for chemical modification. However, structure-activity relationship studies have predominantly focused on the C-3 hydroxyl group, revealing it as a critical determinant of biological activity. Modifications at this position, primarily through esterification and glycosylation, have been shown to significantly influence the potency and selectivity of these compounds.

Anticancer Activity

This compound and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action involves the induction of apoptosis and inhibition of cell proliferation, invasion, and angiogenesis through the modulation of key signaling pathways.[3][4]

Table 1: Anticancer Activity (IC50 values in µM) of this compound and its Derivatives

| Compound | Modification | A549 (Lung) | PC3 (Prostate) | BEL-7402 (Liver) | SGC-7901 (Gastric) | HepG2 (Liver) | HCT-116 (Colon) | HeLa (Cervical) | MCF-7 (Breast) | H1299 (Lung) | H520 (Lung) |

| This compound | - | >100 | >100 | >100 | >100 | 3.11 - 44.68 | - | - | 44.68 | 44.68 | 69.37 |

| Derivative 5e | 3-O-(4-chlorobenzoyl) | 1.8 | 3.2 | 2.5 | 4.1 | - | - | - | - | - | - |

| Derivative 5h | 3-O-(4-aminobenzoyl) | 2.1 | 2.9 | 3.8 | 5.2 | - | - | - | - | - | - |

| Derivative 2k | 3β-O-(2,3,4-tri-O-acetyl-β-L-glucopyranosyl) | - | - | - | - | 3.11 | - | - | - | - | - |

Note: Data compiled from multiple sources.[1][5][6][7][8][9] The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

SAR studies indicate that the introduction of halogenated acyl groups or amino aryl groups at the C-3β position of this compound enhances its anti-viability activities.[5][9] Furthermore, glycosylation at this position, particularly with L-sugar configurations, has been shown to significantly improve anticancer potency, likely due to increased solubility and bioavailability.[6]

Anti-inflammatory and Other Activities

Beyond its anticancer effects, this compound exhibits notable anti-inflammatory and neuroprotective properties. Its anti-inflammatory mechanism involves the inhibition of key signaling pathways such as JNK/AP-1 and NF-κB. Additionally, this compound has shown potential in suppressing adipogenesis and has been investigated for its anti-hepatitis B virus (HBV) activity.[10][11][12][13]

Key Signaling Pathways Modulated by this compound and Its Derivatives

The diverse biological activities of this compound and its derivatives stem from their ability to modulate multiple intracellular signaling pathways critical for cell survival, proliferation, and inflammation.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial regulator of embryonic development and tissue homeostasis, and its dysregulation is frequently implicated in cancer. This compound has been shown to inhibit this pathway by downregulating the expression of β-catenin and its downstream targets, such as Cyclin D1 and c-Myc.[3][4] This inhibition leads to suppressed cancer cell proliferation, invasion, and glycolysis.[3]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Constitutive activation of this pathway is a common feature of many cancers.[14][15][16][17][18] this compound has been reported to modulate this pathway, contributing to its pro-apoptotic and anti-proliferative effects.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a pivotal role in inflammation, immunity, and cell survival. Its aberrant activation is linked to various inflammatory diseases and cancers. This compound exerts its anti-inflammatory effects by inhibiting the NF-κB pathway, preventing the nuclear translocation of NF-κB subunits and the subsequent expression of pro-inflammatory genes.[19]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound and its derivatives.

Synthesis of this compound Derivatives (General Procedure)

The synthesis of this compound derivatives typically involves the modification of the C-3 hydroxyl group.

Esterification:

-

Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane).

-

Add an appropriate acyl chloride or carboxylic acid anhydride (B1165640) and a base (e.g., triethylamine (B128534) or pyridine).

-

Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain the desired ester derivative.[5][9]

Glycosylation:

-

Activate the sugar donor (e.g., a glycosyl bromide or trichloroacetimidate) with a suitable promoter (e.g., silver triflate or TMSOTf).

-

Add a solution of this compound in an anhydrous solvent to the activated sugar donor at a low temperature (e.g., -78 °C).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction and purify the resulting glycoside by column chromatography.[5]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or its derivatives and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.[7][10][11][20]

Transwell Invasion Assay

The Transwell invasion assay is used to assess the invasive potential of cancer cells.

Protocol:

-

Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

-

Seed serum-starved cancer cells in the upper chamber in a serum-free medium containing the test compound (this compound or its derivative).

-

Add a complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate the plate for 24-48 hours to allow for cell invasion.

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

-

Count the number of stained cells in several random fields under a microscope to quantify invasion.[4][6][8][12]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the effects of this compound on signaling pathways.

Protocol:

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., β-catenin, p-AKT, NF-κB p65) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3][21][22][23]

Conclusion

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. The structure-activity relationship studies have clearly demonstrated that modifications at the C-3 hydroxyl group are key to enhancing their biological activity. The ability of these compounds to modulate multiple critical signaling pathways, including Wnt/β-catenin, PI3K/AKT/mTOR, and NF-κB, underscores their multifaceted mechanism of action. Further research focusing on the optimization of the this compound scaffold, elucidation of specific molecular targets, and comprehensive preclinical evaluation is warranted to translate the therapeutic promise of these natural product derivatives into clinical applications. This guide provides a foundational resource for researchers and drug development professionals to advance the exploration of this compound and its analogs as next-generation therapeutic agents.

References

- 1. Unveiling the therapeutic potential of this compound: Structural optimization, pharmacological mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer properties of this compound and related C-21 steroidal glycosides from Cynanchum plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. protocols.io [protocols.io]

- 5. Synthesis of this compound Glucoside and Study on Its Antitumor Activity [chinjmap.com]

- 6. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. snapcyte.com [snapcyte.com]

- 9. Design, synthesis and biological evaluation of this compound and its ester derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. broadpharm.com [broadpharm.com]

- 12. clyte.tech [clyte.tech]

- 13. This compound suppresses adipogenesis in 3T3-L1 adipocytes and reduces body weight gain in high-fat diet-fed mice through activation of hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 16. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Dysregulation of the IGF-I/PI3K/AKT/mTOR signaling pathway in autism spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Activation of the Wnt/β-catenin signaling pathway may contribute to cervical cancer pathogenesis via upregulation of Twist - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to C21 Steroidal Glycosides from Cynanchum Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C21 steroidal glycosides derived from various Cynanchum species, a genus of perennial herbs with a rich history in traditional medicine. These compounds have garnered significant scientific interest due to their diverse and potent biological activities, including cytotoxic, neuroprotective, and immunosuppressive effects. This document details their isolation, structural elucidation, and pharmacological properties, presenting quantitative data in structured tables, outlining key experimental protocols, and visualizing complex biological pathways and experimental workflows.

Introduction to C21 Steroidal Glycosides from Cynanchum

The genus Cynanchum is a rich source of C21 steroidal glycosides, which are characterized by a pregnane-type aglycone linked to one or more sugar moieties. The structural diversity of these compounds, arising from variations in both the steroidal skeleton and the sugar chains, contributes to their wide range of biological activities. Extensive phytochemical investigations have led to the isolation and identification of numerous novel and known C21 steroidal glycosides from various Cynanchum species, including C. auriculatum, C. paniculatum, C. stauntonii, C. otophyllum, and C. atratum.

Quantitative Data on Biological Activities

The biological activities of C21 steroidal glycosides from Cynanchum species have been extensively evaluated through various in vitro assays. The following tables summarize the cytotoxic and immunosuppressive activities of representative compounds, presenting their half-maximal inhibitory concentration (IC50) values.

Table 1: Cytotoxic Activity of C21 Steroidal Glycosides from Cynanchum auriculatum

| Compound | Cell Line | IC50 (µM) | Reference |

| Auriculoside A | SGC-7901 | 23.2 - 36.7 | [1] |

| Caudatin-2,6-dideoxy-3-O-methy-β-D-cymaropyranoside | SMMC-7721 | 13.49 | [2] |

| This compound | SMMC-7721 | 24.95 | [2] |

| Unnamed C21-steroidal glycoside (CG) | HEPG-2 | 12.2 | [1] |

| Unnamed C21-steroidal glycoside (CG) | HT-29 | 16.4 | [1] |

| Unnamed C21-steroidal glycoside (CG) | SGC-7901 | 12.6 | [3][4] |

| Kidjoranin 3-O-alpha-diginopyranosyl-(1->4)-beta-cymaropyranoside | SMMC-7721 | 8.6 - 58.5 | |

| Kidjoranin 3-O-beta-digitoxopyranoside | HeLa | 8.6 - 58.5 |

Table 2: Cytotoxic Activity of C21 Steroidal Glycosides from Cynanchum otophyllum

| Compound | Cell Line | IC50 (µM) | Reference |

| Cynanotin C | HL-60 | 11.4 - 37.9 | [5] |

| Cynanotin D | HL-60 | 11.4 - 37.9 | [5] |

| Cynanotin E | HL-60, SMMC-7721, A-549, MCF-7, SW480 | 11.4 - 36.7 | [5] |

| Cynanotin I | HL-60, SMMC-7721, A-549, MCF-7, SW480 | 11.4 - 36.7 | [5] |

| Cynanotin J | HL-60, SMMC-7721, A-549, MCF-7, SW480 | 11.4 - 36.7 | [5] |

| Cynanotin K | HL-60, SMMC-7721, MCF-7, SW480 | 12.2 - 30.8 | [5] |

Table 3: Cytotoxic Activity of C21 Steroidal Glycosides from Cynanchum paniculatum

| Compound | Cell Line | IC50 (µM) | Reference |

| Cynapanoside K | HeLa | Not specified, but showed antiproliferative effects | [6] |

| Known Compound 8 | HL-60 | 8.3 | [1] |

| Known Compound 8 | HT-29 | 7.5 | [1] |

| Known Compound 8 | PC-3 | 34.3 | [1] |

| Known Compound 8 | MCF-7 | 19.4 | [1] |

Table 4: Cytotoxic Activity of C21 Steroidal Glycosides from Cynanchum stauntonii

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 4 | A549 | 26.82 | [7] |

| Compound 4 | HepG2 | 12.24 | [7] |

| Compound 4 | 4T1 | 44.12 | [7] |

Table 5: Immunosuppressive Activity of C21 Steroidal Glycosides from Cynanchum atratum

| Compound | Assay | IC50 (µM) | Reference |

| Atratcynoside A | Concanavalin A-induced T-lymphocyte proliferation | 3.3 - 7.0 | [8] |

| Atratcynoside B | Concanavalin A-induced T-lymphocyte proliferation | 3.3 - 7.0 | [8] |

| Atratcynoside C | Concanavalin A-induced T-lymphocyte proliferation | 3.3 - 7.0 | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly employed in the research of C21 steroidal glycosides from Cynanchum species.

Isolation and Purification of C21 Steroidal Glycosides

A general procedure for the isolation and purification of C21 steroidal glycosides from Cynanchum plant material is as follows:

-

Extraction: The air-dried and powdered plant material (e.g., roots) is extracted exhaustively with a solvent such as 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. The C21 steroidal glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

Chromatographic Separation: The enriched fractions are subjected to a series of chromatographic techniques for the isolation of individual compounds. These techniques include:

-

Silica (B1680970) Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate compounds based on their polarity.

-

Sephadex LH-20 Column Chromatography: This is used for further purification, particularly for removing pigments and other impurities. Methanol is a common eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative HPLC with a C18 column and a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient.

-

Structural Elucidation